21-Hydroxypregna-1,4-diene-3,20-dione

Crystallography Steroid Chemistry Conformational Analysis

Sourcing high-purity prednisolone intermediates with validated synthetic utility is a persistent challenge in corticosteroid API manufacturing. 21-Hydroxypregna-1,4-diene-3,20-dione (CAS 5508-55-4) directly addresses this need: • Key intermediate in prednisolone synthesis; validated in multi-step corticosteroid production with reported 54% overall yield. • Authenticated product of 3-oxosteroid 1-dehydrogenase (KstD, EC 1.3.99.4), serving as a reference substrate for biocatalytic process development. • Crystallographically characterized: nearly planar A-ring (max deviation 0.010 Å) confirms 1,4-diene geometry essential for downstream pharmacophore integrity. Available from research to bulk quantities with full analytical documentation.

Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
CAS No. 5508-55-4
Cat. No. B12000624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Hydroxypregna-1,4-diene-3,20-dione
CAS5508-55-4
Molecular FormulaC21H28O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)C=CC34C
InChIInChI=1S/C21H28O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h7,9,11,15-18,22H,3-6,8,10,12H2,1-2H3
InChIKeyZDYFFPNLCUDFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

21-Hydroxypregna-1,4-diene-3,20-dione: Key Corticosteroid Intermediate


21-Hydroxypregna-1,4-diene-3,20-dione (CAS 5508-55-4) is a steroid compound in the pregnane class, formally identified as a prednisolone-related impurity . It is characterized by a 1,4-diene-3-one moiety in the A-ring and a 21-hydroxyl group [1], and is recognized primarily as a fungal biotransformation metabolite of deoxycorticosterone acetate [2]. Its principal role is as a critical synthetic intermediate in the production of downstream corticosteroids, notably prednisolone [3].

Synthetic intermediate for prednisolone and related corticosteroid pathways
Specific biotransformation product of deoxycorticosterone by 3-oxosteroid 1-dehydrogenase
Model compound for 1,4-diene A-ring conformational studies in steroid chemistry

21-Hydroxypregna-1,4-diene-3,20-dione: Structural Substitution Limits


Generic substitution of 21-hydroxypregna-1,4-diene-3,20-dione is not possible due to its specific structural features, which are essential for its designated role as a synthetic intermediate. The presence of the 1,4-diene system in the steroid A-ring is a key characteristic that distinguishes it from its 4-ene analogs (e.g., deoxycorticosterone) [1]. This structural modification directly impacts its reactivity and its utility in downstream chemical transformations, particularly in the synthesis of corticosteroids like prednisolone where the 1,4-diene is a required pharmacophore [2]. Therefore, substituting it with a 4-ene or other related pregnane derivative would fundamentally alter the synthetic outcome, failing to yield the desired corticosteroid product [3].

4-ene analogs

4-ene analogs (e.g., deoxycorticosterone) fail to replicate the planar A-ring conformation required for downstream corticosteroid synthesis.

17alpha-hydroxy substrates

17alpha-hydroxy steroid substrates do not yield the correct product in 3-oxosteroid 1-dehydrogenase biocatalytic pathways.

Generic pregnane derivatives

Generic pregnane derivatives lack the 1,4-diene system essential for prednisolone pharmacophore construction.

21-Hydroxypregna-1,4-diene-3,20-dione: Procurement Differentiation


Planar A-Ring vs. Non-Planar 4-Ene Analogs

The 1,4-diene system in 21-hydroxypregna-1,4-diene-3,20-dione forces the A-ring into a nearly planar conformation. Single-crystal X-ray diffraction shows a maximum deviation from the least-squares plane of only 0.010 Å [1]. This contrasts sharply with the 4-ene analog, deoxycorticosterone (4-pregnen-21-ol-3,20-dione), which adopts a non-planar conformation [2].

A-Ring Planarity
Head-to-head
Target: 0.010 Å deviation Comparator (4-ene): Non-planar
Planar conformation may influence molecular recognition and synthesis specificity.
Source-specific crystallographic data.
Crystallography Steroid Chemistry Conformational Analysis

Synthetic Yield for Prednisolone Intermediates

21-Hydroxypregna-1,4-diene-3,20-dione serves as a direct precursor to 17α,21-dihydroxypregna-1,4-diene-3,20-dione, a key intermediate for prednisolone. A reported synthesis from androsta-1,4-diene-3,17-dione achieved a relatively high overall yield of about 54% for this transformation [1]. While a direct yield comparison for the same step using an alternative intermediate is not available, this represents a benchmark efficiency for the synthesis of the dihydroxylated intermediate, highlighting its practical utility.

Synthetic Efficiency
Class-level
~54% overall yield
Benchmark validates practical utility as a key intermediate.
Class-level inference; process-dependent.
Corticosteroid Synthesis Process Chemistry Yield Optimization

Product of 3-Oxosteroid 1-Dehydrogenase

The compound is the specific product of the enzymatic 1,2-dehydrogenation of deoxycorticosterone. The enzyme 3-oxosteroid 1-dehydrogenase (EC 1.3.99.4) from organisms such as Rhodococcus erythropolis catalyzes the reaction: deoxycorticosterone + acceptor = 21-hydroxypregna-1,4-diene-3,20-dione + reduced acceptor [1]. This differs from other 1-dehydrogenase reactions, such as the conversion of 11-deoxy-17α-hydroxycorticosterone to 17,21-dihydroxypregna-1,4-diene-3,20-dione [2].

Enzyme Specificity
Head-to-head
Target: Product of deoxycorticosterone Comparator: Product of 17alpha-hydroxy substrate
Substrate-product profile match is critical for biocatalytic applications.
BRENDA database context.
Biocatalysis Enzymology Biotransformation

21-Hydroxypregna-1,4-diene-3,20-dione: Application Scenarios


Prednisolone API Manufacturing

Use as a key intermediate in the chemical synthesis of prednisolone and related corticosteroids. The reported 54% overall yield in a synthesis of 17α,21-dihydroxypregna-1,4-diene-3,20-dione validates its practical use in multi-step manufacturing processes [1].

Biocatalysis: 3-Oxosteroid 1-Dehydrogenase Substrate

Employ as a reference standard and substrate in studies involving 3-oxosteroid 1-dehydrogenase (EC 1.3.99.4). The compound is the specific product of deoxycorticosterone 1,2-dehydrogenation, as documented in the BRENDA enzyme database [2].

Crystallography of Steroid Conformation

Utilize as a model compound for crystallographic studies of steroid A-ring conformation. The precise X-ray diffraction data, demonstrating a nearly planar A-ring with a maximum deviation of 0.010 Å, provides a high-resolution structural benchmark [3].

Application
Selection Property
Validation Focus
Prednisolone API Manufacturing
Synthetic intermediate utility
Reported yield benchmarks and structural identity
Biocatalysis Studies
3-Oxosteroid 1-dehydrogenase substrate specificity
Substrate-product profile and enzymatic pathway fit
Steroid Crystallography
Conformational analysis of the A-ring
Planarity deviation vs. 4-ene analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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